molecular formula C11H9NO3 B075006 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS No. 1136-45-4

5-Methyl-3-phenylisoxazole-4-carboxylic acid

Cat. No.: B075006
CAS No.: 1136-45-4
M. Wt: 203.19 g/mol
InChI Key: PENHKTNQUJMHIR-UHFFFAOYSA-N
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Description

5-Methyl-3-phenylisoxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including penicillin derivatives . The compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Scientific Research Applications

5-Methyl-3-phenylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is a key intermediate in the synthesis of penicillin derivatives and other antibiotics.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.

Safety and Hazards

This compound is harmful if swallowed. After handling, it is recommended to wash thoroughly. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Dispose of contents/container in accordance with local/regional/national/international regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid typically involves the reaction of ethyl acetoacetate with benzoyl chloride oxime in the presence of a base such as sodium hydroxide. The reaction mixture is cooled to 0°C and maintained at this temperature to control the exothermic reaction. The pH is adjusted to around 7-8 initially and then to 9-9.5, followed by heating to remove ethanol and subsequent cooling and addition of water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various isoxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylisoxazole-5-carboxylic acid
  • 5-Phenylisoxazole-3-carboxylic acid
  • 5-Phenylisoxazole-4-carboxylic acid

Uniqueness

5-Methyl-3-phenylisoxazole-4-carboxylic acid is unique due to the presence of a methyl group at the 5-position of the isoxazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can affect its interactions with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHKTNQUJMHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061556
Record name 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1136-45-4
Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid
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Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid
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Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid
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Record name 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-
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Record name 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-
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Record name 5-methyl-3-phenylisoxazole-4-carboxylic acid
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Record name 5-METHYL-3-PHENYLISOXAZOLE-4-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

To 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester (0.853 g, 3.69 mmol) in methanol (12 mL) was added 2N NaOH (8 mL) the reaction solution was stirred at ambient temperature for 60 hr. The solution was dilute with water and extracted twice with ethyl acetate. The combined extract was washed with brine and dried over MgSO4 and concentrated. Recrystallization (hexanes/ethyl acetate) afforded a white solid (0.540 g, 72% yield).
Quantity
0.853 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the corrosion inhibition properties of 5-Methyl-3-phenylisoxazole-4-carboxylic acid?

A1: this compound (MPC) demonstrates promising corrosion inhibition properties for low carbon steel in acidic environments. Research indicates that MPC acts as a mixed-type corrosion inhibitor in both hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions. [] The inhibition efficiency of MPC increases with rising solution temperatures, suggesting potential applications in high-temperature acidic environments. [] Furthermore, the addition of potassium iodide (KI) significantly enhances MPC's inhibition efficiency, showcasing a synergistic effect. [] This synergistic effect highlights the possibility of developing effective corrosion inhibitor cocktails incorporating MPC and KI for industrial applications, such as acid cleaning operations. []

Q2: What is the crystal structure of this compound?

A2: The crystal structure of this compound has been determined using single crystal X-ray diffraction analysis. [] The molecule exhibits a dihedral angle of 56.64 (8)° between the phenyl and isoxazole rings. [] The carboxyl group lies almost coplanar with the isoxazole ring, indicated by a C—C—C—O torsion angle of −3.3 (2)°. [] Furthermore, the crystal packing reveals head-to-head dimers formed via pairs of O—H⋯O hydrogen bonds. These dimers are further connected through C—H⋯N hydrogen bonds and π–π stacking interactions between phenyl rings (centroid–centroid distance = 3.9614 (17) Å), resulting in a three-dimensional network structure. []

Q3: Can this compound be used in catalytic applications?

A3: Yes, this compound (mpca) can be incorporated into coordination polymers that function as efficient heterogeneous catalysts for selective hydrocarbon oxidation. [] Specifically, mpca has been successfully coordinated with transition metals like Co, Zn, and Cd, forming wave-like chain structures where mpca acts as a pendant phenyl-isoxazole arm. [] These coordination polymers have demonstrated catalytic activity in the selective oxidation of cyclooctene, highlighting their potential in organic synthesis and industrial processes. []

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, Fourier-transform infrared (FT-IR) and laser-Raman spectroscopic data are available for this compound. [] While specific details on the observed peaks and their assignments are not provided in the abstract, this spectroscopic information can be crucial for structural elucidation, identifying functional groups, and studying the compound's behavior in different chemical environments. []

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